(2-Cyclopropylethyl)(propyl)amine
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Overview
Description
(2-Cyclopropylethyl)(propyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(propyl)amine can be achieved through several methods. One common approach involves the alkylation of cyclopropyl ethylamine with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitrile or an imine, in the presence of a suitable catalyst like palladium on carbon. This method allows for the efficient and scalable production of the amine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylethyl)(propyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the amine into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxyacids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Alkenes and N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated amines and ammonium salts
Scientific Research Applications
(2-Cyclopropylethyl)(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropylethyl)(propyl)amine involves its interaction with molecular targets such as enzymes. For example, it can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a mechanism-based inhibitor in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the propylamine moiety.
Propylamine: Contains the propylamine group but lacks the cyclopropyl group.
Cyclopropyl ethylamine: Similar structure but without the additional propyl group.
Uniqueness
(2-Cyclopropylethyl)(propyl)amine is unique due to the combination of the cyclopropyl, ethyl, and propylamine groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-5-8-3-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
ZJXQHRCKLWXIED-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1CC1 |
Origin of Product |
United States |
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